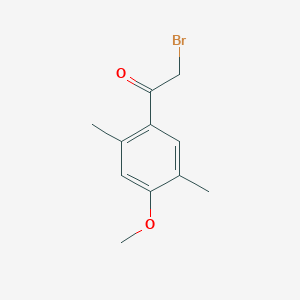
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism Study in Rats
A study by Kanamori et al. (2002) explored the in vivo metabolism of a compound structurally related to 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone, known as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research identified various metabolites, suggesting two metabolic pathways operative in rats. This study provides insight into the metabolism of structurally similar compounds, which could be relevant for understanding the metabolic pathways of this compound (Kanamori et al., 2002).
Pyrolysis Products Identification
Texter et al. (2018) investigated the pyrolysis products of bk-2C-B, a new psychoactive substance with a similar molecular structure. The study identified various products following pyrolysis, revealing how structural modifications, such as bromo substituents, influence pyrolysis outcomes. This is relevant for understanding the chemical stability and potential pyrolytic degradation of this compound (Texter et al., 2018).
Synthesis Methods
Xu and He (2010) demonstrated a synthesis method for 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents. This synthesis provides insights into methods that could be adapted for synthesizing compounds like this compound, particularly in the context of pharmaceutical manufacturing (Xu & He, 2010).
Selective Bromination Techniques
A study by Ying (2011) focused on selective α-monobromination of alkylaryl ketones, a process that could be relevant for the synthesis or modification of this compound. This research highlights techniques for specific bromination, which is crucial for the synthesis of bromo-substituted compounds (Ying, 2011).
Synthesis of Bromo-Substituted Ethanones
Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating the effectiveness of halogen-exchange reactions. This research is directly related to the synthesis of similar bromo-substituted ethanones, providing a practical approach for obtaining such compounds (Li Hong-xia, 2007).
Propriétés
IUPAC Name |
2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-5-11(14-3)8(2)4-9(7)10(13)6-12/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWKVVWQCWDAEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2414177.png)
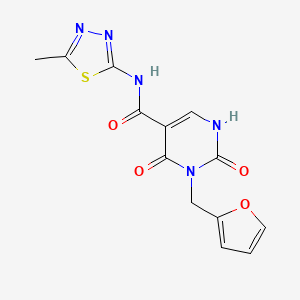
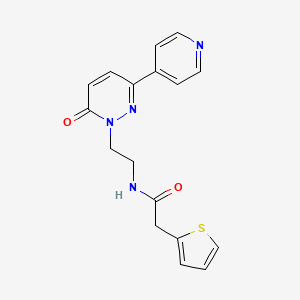
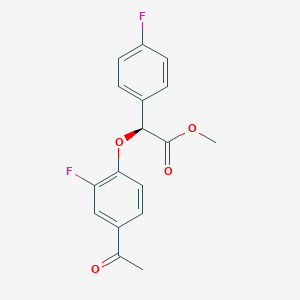


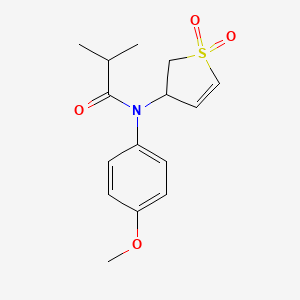
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)
![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)
![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)
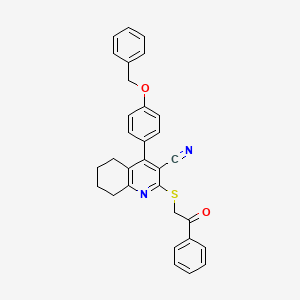
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)
